3,3'-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole)
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Overview
Description
3-[(1,2-DIMETHYL-1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines indole and thiophene moieties, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-DIMETHYL-1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE typically involves multi-step organic reactions. One common method involves the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2-DIMETHYL-1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1,2-DIMETHYL-1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,2-DIMETHYL-1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s biological effects by interacting with different molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: A precursor used in the synthesis of the compound.
Thiophene-3-acetonitrile: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
3-[(1,2-DIMETHYL-1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE is unique due to its combination of indole and thiophene moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)-thiophen-2-ylmethyl]-1,2-dimethylindole |
InChI |
InChI=1S/C25H24N2S/c1-16-23(18-10-5-7-12-20(18)26(16)3)25(22-14-9-15-28-22)24-17(2)27(4)21-13-8-6-11-19(21)24/h5-15,25H,1-4H3 |
InChI Key |
VAQANJMJZFGZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC=CS3)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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